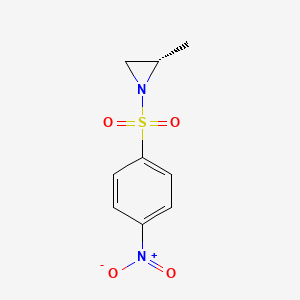

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine typically involves the reaction of 4-nitrobenzenesulfonyl azide with an appropriate alkene. The reaction proceeds via a [3+2] cycloaddition mechanism to form a triazoline intermediate, which then undergoes nitrogen extrusion to yield the aziridine . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as a Lewis acid to facilitate the cycloaddition.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactors has also been explored to enhance the efficiency and safety of the sulfonation process .

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes regioselective nucleophilic attack, typically at the less substituted carbon due to steric and electronic factors. Key reactions include:

Mechanism

The nitrogen lone pair activates the adjacent carbons, making them susceptible to nucleophilic attack. The regioselectivity depends on:

-

Steric hindrance : Bulky substituents direct attack to the less hindered position.

-

Electronic effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity .

Examples of Nucleophilic Attack

Reductive Ring-Opening Reactions

Reductive methods cleave the aziridine ring while introducing new functional groups. Notable examples include:

NaBH₄/ZnCl₂ Reduction

This combination reduces aziridine ketones to alcohols, followed by ring opening to form amino alcohols. For instance, aziridine ketone 30 was reduced to alcohol 28 , which underwent ring opening to yield N-Boc-norephedrine 29 .

Hydrogenation

Catalytic hydrogenation deoxygenates benzylic positions. For example, hydrogenation of aziridine 16 generated (R)-16 via deoxygenation .

Functionalization of the C2 Substituent

The methyl group at C2 undergoes transformations that expand synthetic utility:

-

Alkylation/Arylation : The nitrogen atom can be functionalized post-ring opening, enabling the synthesis of secondary amines.

-

Oxidation : The methyl group may be oxidized to ketones or carboxylic acids, depending on reaction conditions.

Applications De Recherche Scientifique

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules due to its high reactivity.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of antitumor and antimicrobial agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity

Mécanisme D'action

The mechanism of action of (S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form more stable products. The nitrobenzenesulfonyl group can also participate in various reactions, influencing the overall reactivity and stability of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Nitrobenzenesulfonyl azide

- 4-Nitrobenzenesulfonyl chloride

- 2-Methylaziridine

Uniqueness

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is unique due to the combination of the aziridine ring and the nitrobenzenesulfonyl groupThe presence of the nitro group can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .

Activité Biologique

(S)-2-Methyl-1-(4-nitrobenzenesulfonyl)aziridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an aziridine ring, which is a three-membered nitrogen-containing heterocycle. The presence of the 4-nitrobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O4S |

| Molecular Weight | 240.28 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attack due to the electrophilic nature of the sulfonyl group. This characteristic allows it to interact with various nucleophiles, potentially leading to the modulation of enzymatic activities or receptor interactions.

Anticancer Activity

Research has indicated that aziridine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival.

A study conducted by Wang et al. (2015) demonstrated that aziridine compounds could inhibit cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction. Specifically, this compound was noted for its ability to interact with DNA, leading to increased levels of DNA damage markers in treated cells.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary studies suggest that this compound possesses activity against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

- Cell Line Studies : In a series of experiments using human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.

- In Vivo Models : Animal studies have shown that administration of this compound can lead to significant tumor regression in xenograft models, further supporting its potential as an anticancer agent.

Propriétés

IUPAC Name |

(2S)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKIIZQGCWXJFM-BYDSUWOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.